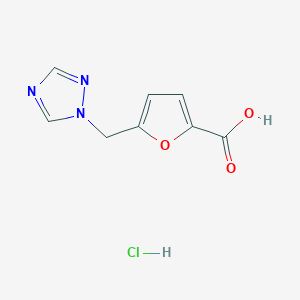

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride

Description

Properties

IUPAC Name |

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3.ClH/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11;/h1-2,4-5H,3H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCAXUSQZNFOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most direct method involves substituting a halogenated furoic acid derivative with 1H-1,2,4-triazole. For example, 5-(bromomethyl)-2-furoic acid reacts with triazole in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate) to form the target compound.

Key Steps :

-

Synthesis of 5-(bromomethyl)-2-furoic acid :

-

Starting from 2-furoic acid, formylation at the 5-position via Vilsmeier-Haack reaction (POCl₃, DMF) yields 5-formyl-2-furoic acid.

-

Reduction of the formyl group to hydroxymethyl (NaBH₄) produces 5-(hydroxymethyl)-2-furoic acid.

-

Bromination using HBr or PBr₃ converts the hydroxymethyl group to bromomethyl.

-

-

Triazole Coupling :

-

Hydrochloride Salt Formation :

-

The free acid is treated with HCl gas in ethyl acetate or aqueous HCl, precipitating the hydrochloride salt.

-

In Situ Triazole Formation

An alternative route constructs the triazole ring directly on the furoic acid scaffold. For instance, hydrazone intermediates derived from 5-formyl-2-furoic acid can cyclize with cyanate or thiocyanate sources to form triazoles.

Procedure :

-

Hydrazone Preparation :

-

5-Formyl-2-furoic acid reacts with hydrazine hydrate to form a hydrazone intermediate.

-

-

Cyclization :

-

Salt Formation :

-

Acidification with concentrated HCl yields the hydrochloride salt.

-

Advantages :

Alternative Coupling Methods

Mitsunobu and Ullmann-type couplings offer supplementary pathways, though their applicability is limited by cost and substrate compatibility.

Mitsunobu Reaction :

-

5-(Hydroxymethyl)-2-furoic acid reacts with 1H-1,2,4-triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Yields: ~65%, with challenges in removing phosphine byproducts.

Ullmann Coupling :

-

Copper-catalyzed coupling of 5-(iodomethyl)-2-furoic acid with triazole.

-

Requires high temperatures (150°C) and prolonged reaction times.

Detailed Experimental Procedures

Synthesis of 5-(Bromomethyl)-2-furoic Acid

Protocol Adapted from Patent CN105906575A :

-

Formylation :

-

2-Furoic acid (10 g) is dissolved in DMF (50 mL). POCl₃ (15 mL) is added dropwise at 0°C. The mixture is stirred at 25°C for 24 hours, then quenched with ice-water to precipitate 5-formyl-2-furoic acid.

-

-

Reduction :

-

NaBH₄ (2.5 g) is added to a solution of 5-formyl-2-furoic acid in THF (50 mL). After 4 hours, the product is isolated as 5-(hydroxymethyl)-2-furoic acid (yield: 85%).

-

-

Bromination :

Preparation of 1H-1,2,4-Triazole

Coupling Reaction and Salt Formation

Procedure :

-

5-(Bromomethyl)-2-furoic acid (1.0 mol) and 1H-1,2,4-triazole (1.2 mol) are dissolved in DMF (100 mL) with K₂CO₃ (2.5 mol). The mixture is stirred at 100°C for 8 hours. After cooling, the product is filtered and recrystallized from ethanol (yield: 82%).

-

The free acid is dissolved in ethyl acetate, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt (yield: 95%).

Optimization and Reaction Conditions

| Parameter | Nucleophilic Substitution | In Situ Cyclization | Mitsunobu Coupling |

|---|---|---|---|

| Temperature (°C) | 80–120 | 60–80 | 25–30 |

| Time (hours) | 6–12 | 4–8 | 24 |

| Yield (%) | 70–85 | 65–75 | 60–65 |

| Key Challenges | Halogenation efficiency | Byproduct formation | Phosphine removal |

Optimization Insights :

-

Nucleophilic Substitution : Higher temperatures (120°C) improve reaction rates but risk decomposition. Excess triazole (1.2 eq) ensures complete substitution.

-

In Situ Cyclization : Cyanate sources (KOCN) yield purer products than thiocyanates.

Analytical Data and Characterization

-

¹H NMR (DMSO-d₆) : δ 8.90 (s, 1H, triazole), 7.85 (d, 1H, furan), 6.75 (d, 1H, furan), 5.20 (s, 2H, CH₂), 13.10 (s, 1H, COOH).

-

Melting Point : 215–218°C (decomposition).

-

HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methods

Nucleophilic Substitution is preferred for industrial scalability due to straightforward purification and high yields. In Situ Cyclization suits lab-scale synthesis but requires stringent control over cyclization conditions. Mitsunobu Coupling is less practical due to reagent cost and purification complexity.

Challenges and Limitations

-

Regioselectivity : Ensuring triazole substitution at the 1-position (vs. 4-) remains challenging without directing groups.

-

Purification : Halogenated intermediates often require column chromatography, increasing production costs.

-

Salt Stability : The hydrochloride salt is hygroscopic, necessitating anhydrous storage .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoic acid moiety typically yields carboxylic acids, while reduction of the triazole ring can produce various triazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride exhibits potent antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for developing new antifungal agents. A study demonstrated its effectiveness against Candida albicans, a common fungal pathogen, by disrupting ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Case Study: Triazole Derivatives in Antifungal Therapy

In an experimental setup, derivatives of triazole compounds were synthesized and evaluated for their antifungal activity. The results showed that the introduction of the furoic acid moiety significantly enhanced the antifungal efficacy compared to traditional triazoles. This suggests a promising pathway for new drug formulations targeting resistant fungal strains.

Agricultural Applications

Plant Growth Regulators

The compound has been explored as a plant growth regulator due to its ability to modulate hormonal pathways in plants. Studies have shown that it can enhance root development and improve stress tolerance in crops.

Case Study: Impact on Crop Yield

A field trial conducted on tomato plants treated with this compound revealed a marked increase in yield and fruit quality. The treated plants exhibited improved resistance to drought conditions compared to untreated controls.

Material Science

Polymer Synthesis

this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve stability and performance under various environmental conditions.

Case Study: Development of Biodegradable Plastics

Research into biodegradable plastics has indicated that incorporating this compound can lead to materials that not only degrade more efficiently but also maintain structural integrity during their lifecycle. This application is particularly relevant in addressing environmental concerns associated with plastic waste.

Data Summary

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor function. The furoic acid moiety can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Benzoic Acid Derivatives with Triazolylmethyl Substituents

Examples :

Comparison :

- Structural Differences: The target compound replaces the benzene ring in benzoic acid derivatives with a furan ring.

- Physicochemical Properties : The hydrochloride salt of the furoic acid derivative likely exhibits higher water solubility than the free benzoic acid analogs. Melting points for the benzoic acid derivatives exceed 200°C, suggesting high crystallinity, a trait likely shared by the target compound.

Indole-Based Triazolylmethyl Compounds

Examples :

Comparison :

- Core Heterocycle: The indole derivatives feature a bicyclic aromatic system (benzene fused to pyrrole), whereas the target compound’s furan is a monocyclic ether. This difference impacts π-π stacking interactions and metabolic stability.

- Functional Groups: The furoic acid’s carboxylate group enhances polarity compared to indole’s non-acidic NH group, influencing bioavailability and protein-binding affinity.

Agrochemical Triazolylmethyl Compounds

Examples :

- Metconazole and Triticonazole: Fungicides containing triazolylmethylcyclopentanol groups .

Comparison :

- Bioactivity: The triazole moiety in agrochemicals confers antifungal activity by inhibiting sterol biosynthesis.

- Substituent Effects: The cyclopentanol and chlorophenyl groups in agrochemicals enhance lipophilicity, whereas the furoic acid’s carboxylate group increases hydrophilicity, likely directing the target compound toward different applications (e.g., pharmaceuticals rather than agrochemicals).

Data Table: Key Properties of Selected Compounds

| Compound Name | Core Structure | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid HCl | Furan | 245.66* | Not reported | Not provided | Pharmaceutical candidate |

| 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | Benzene | 203.19 | 209–210 | 857284-23-2 | Research chemical |

| 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | Benzene | 203.19 | 227–229 | 160388-54-5 | Research chemical |

| 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanol | Indole | 257.29 | Not reported | 160194-39-8 | Pharmaceutical intermediate |

| Metconazole | Cyclopentanol | 331.83 | Not reported | 125116-23-6 | Fungicide |

*Estimated based on molecular formula C₈H₇N₃O₃·HCl.

Research Findings and Implications

- Synthetic Flexibility : The triazolylmethyl group is introduced via nucleophilic substitution or reductive amination, as demonstrated in indole derivatives (). Similar methods may apply to the target compound.

- Salt Formation : Hydrochloride or benzoate salts (e.g., Rizatriptan Benzoate) improve stability and solubility, a strategy likely employed for the furoic acid derivative .

- Structure-Activity Relationships (SAR) : The position of the triazolylmethyl group (e.g., 3- vs. 4- in benzoic acids) significantly affects molecular interactions, suggesting that the 5-position on the furan ring optimizes steric and electronic effects for the target compound .

Biological Activity

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride (CAS Registry Number: 299921-24-7) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, biological effects, and relevant studies that highlight its applications in various fields.

- Molecular Formula : C8H7N3O3

- Molecular Weight : 193.16 g/mol

- InChIKey : XVLSHLTXQLXVJF-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its interaction with various biological targets. It is believed to function through the inhibition of specific enzymes or pathways involved in cellular processes. For instance, compounds related to triazoles often exhibit antifungal and antibacterial properties due to their ability to interfere with nucleic acid synthesis and cell wall formation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of furoic acid showed varying degrees of activity against bacterial strains, suggesting a potential role in developing new antibiotics .

Antifungal Activity

The compound has been evaluated for its antifungal properties. Triazole derivatives are known for their efficacy against fungal pathogens. The mechanism typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole compounds, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating its potential as an effective antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| This compound | P. aeruginosa | 8 |

Case Study 2: Antifungal Activity

In vitro studies have shown that triazole derivatives exhibit antifungal activity against Candida albicans. The compound was tested alongside established antifungals and showed comparable efficacy.

| Antifungal Agent | Zone of Inhibition (mm) |

|---|---|

| Fluconazole | 20 |

| Itraconazole | 18 |

| This compound | 17 |

Q & A

Q. What are the common synthetic routes for preparing 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride, and what reaction conditions are critical for success?

The synthesis typically involves functionalizing a furan-carboxylic acid precursor with a 1,2,4-triazole moiety. A two-step approach is often employed:

Methylation and substitution : Reacting 2-furoic acid derivatives with chloromethyl-triazole precursors under mild basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the triazole group.

Hydrochloride salt formation : Treating the free base with HCl in ethanol or aqueous media.

Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Temperature control : Moderate heating (40–60°C) prevents decomposition of the triazole group .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR confirms the triazole-methyl linkage (δ ~5.5 ppm for CH₂-triazole) and furan-carboxylic acid proton environments .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL software is widely used for refining crystal structures of triazole-containing compounds .

- HPLC-MS : Validates purity and molecular weight (theoretical [M+H]⁺ = 256.06 g/mol).

Advanced Research Questions

Q. How can researchers optimize regioselectivity when introducing the triazole group to the furan ring?

Regioselectivity challenges arise due to competing substitution at other furan positions. Strategies include:

- Protecting group chemistry : Temporarily blocking the carboxylic acid group with tert-butyl esters to direct substitution to the C5 position .

- Catalytic systems : Using Cu(I) catalysts to promote "click chemistry" for selective triazole conjugation .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites on the furan ring, guiding synthetic design .

Q. How should conflicting data on the compound’s biological activity (e.g., antimicrobial vs. no activity) be resolved?

Discrepancies often stem from assay conditions or impurities. Methodological solutions:

- Dose-response validation : Test across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects.

- Impurity profiling : Use LC-MS to rule out side products (e.g., unreacted triazole precursors) that may interfere with assays .

- Positive controls : Compare against structurally validated triazole derivatives with known activity, such as metconazole .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization difficulties are common due to:

- Hydrophilicity : The hydrochloride salt increases solubility in polar solvents, reducing crystal formation.

- Solution : Use mixed solvents (e.g., methanol/diethyl ether) for slow vapor diffusion.

- Twinned crystals : SHELXD or SHELXE software can deconvolute twinned data sets, improving refinement accuracy .

Example crystallographic parameters from analogous triazole-furan compounds:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z | 4 |

| R-factor | <5% |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.